molecular formula C18H20BFO3 B8411035 2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8411035
M. Wt: 314.2 g/mol
InChI Key: KTFQNBOQEGSXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C18H20BFO3. It is a boronic ester derivative, commonly used in organic synthesis and medicinal chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorophenol with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester moiety can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3-fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of selective enzyme inhibitors and advanced materials .

Properties

Molecular Formula

C18H20BFO3

Molecular Weight

314.2 g/mol

IUPAC Name

2-[4-(3-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BFO3/c1-17(2)18(3,4)23-19(22-17)13-8-10-15(11-9-13)21-16-7-5-6-14(20)12-16/h5-12H,1-4H3

InChI Key

KTFQNBOQEGSXOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 250 mL round-bottom flask, was placed a solution of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (5 g, 22.72 mmol, 1.00 equiv) in dichloromethane (100 mL), (3-fluorophenyl)boronic acid (3.5 g, 25.01 mmol, 1.10 equiv), Cu(AcO)2 (5 g), 4A molecular sieves (15 g), and triethylamine (4.6 g). The resulting solution was stirred overnight at room temperature. The solids were filtered out and the filtrate was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was loaded onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:100-1:50) to give 1.8 g (25%) of 2-[4-(3-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(AcO)2
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.6 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Into a 250 mL round-bottom flask, was placed a solution of 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (5 g, 22.72 mmol, 1.00 equiv) in dichloromethane (100 mL), (3-fluorophenyl)boronic acid (3.5 g, 25.01 mmol, 1.10 equiv), Cu(AcO)2 (5 g), 4 A molecular sieves (15 g), and triethylamine (4.6 g). The resulting solution was stirred overnight at room temperature. The solids were filtered out and the filtrate was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was loaded onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:100-1:50) to give 1.8 g (25%) of 2-[4-(3-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(AcO)2
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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